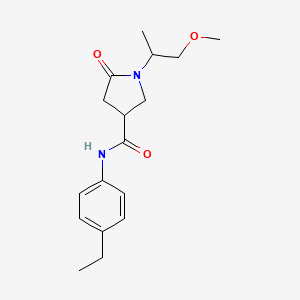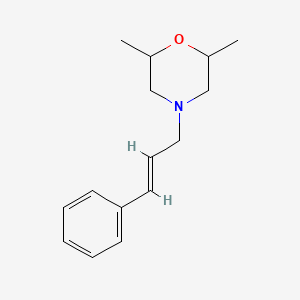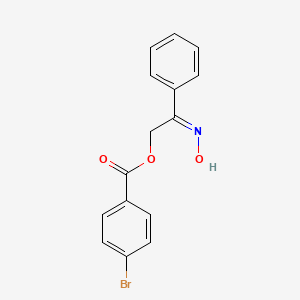
3,5-dichloro-N-(2-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(2-fluorophenyl)benzamide, also known as DCFA, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound is a derivative of benzamide and has been synthesized using various methods. DCFA has been found to exhibit significant biological activity and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3,5-dichloro-N-(2-fluorophenyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to exhibit antiviral activity against several viruses, including influenza A virus and HIV.
实验室实验的优点和局限性
3,5-dichloro-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It has been shown to exhibit significant biological activity, making it a potential candidate for drug development. This compound has also been found to be relatively easy to synthesize using various methods. However, there are also limitations to using this compound in lab experiments. The yield of this compound using current synthesis methods is relatively low, which may limit its availability for research. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 3,5-dichloro-N-(2-fluorophenyl)benzamide. One area of research could focus on optimizing the synthesis method of this compound to increase the yield and availability of this compound for research. Another area of research could focus on elucidating the mechanism of action of this compound to better understand its potential applications. Additionally, further studies could investigate the potential use of this compound for the treatment of various diseases, including cancer and inflammatory diseases.
合成方法
3,5-dichloro-N-(2-fluorophenyl)benzamide has been synthesized using various methods, including the reaction of 2-fluoroaniline and 3,5-dichlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluoroaniline and 3,5-dichlorobenzoic acid in the presence of a coupling agent. The yield of this compound using these methods has been reported to be around 50-60%.
科学研究应用
3,5-dichloro-N-(2-fluorophenyl)benzamide has been found to exhibit significant biological activity, making it a potential candidate for drug development. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to exhibit antiviral activity against several viruses, including influenza A virus and human immunodeficiency virus (HIV).
属性
IUPAC Name |
3,5-dichloro-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-5-8(6-10(15)7-9)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYTWRHWUBPNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)

![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)


![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)